2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine
Description
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-chloro-5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H10ClN3/c13-12-15-10-8-4-2-1-3-7(8)5-6-9(10)11(14)16-12/h1-4H,5-6H2,(H2,14,15,16) |
InChI Key |
APNYURNNZIWBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A foundational approach for quinazoline synthesis involves cyclocondensation reactions using anthranilic acid derivatives. The Niementowski reaction, which employs anthranilic acid and formamide under thermal conditions, forms 3,4-dihydro-4-oxoquinazoline . Adapting this method, 2-chloro-5,6-dihydrobenzo[h]quinazolin-4-amine can be synthesized via the following steps:
-
Substrate Preparation : Begin with 5,6-dihydrobenzo[h]anthranilic acid, where the dihydrobenzo ring is pre-installed.
-
Chlorination : Treat the anthranilic acid derivative with phosphorus oxychloride (POCl₃) to introduce the 2-chloro group.
-
Cyclocondensation : React the chlorinated intermediate with formamide or urea at elevated temperatures (125–130°C) to form the quinazoline core .
Example Protocol :
-
5,6-Dihydrobenzo[h]anthranilic acid (1.0 mmol) is refluxed with POCl₃ (5 mL) at 110°C for 4 hours.
-
The intermediate is isolated and heated with formamide (2.5 mL) at 130°C for 6 hours.
Ring-Closure via Isatoic Anhydride Intermediate
Isatoic anhydride serves as a versatile precursor for quinazolinones, which can be further functionalized. For the target compound:
-
Anhydride Formation : Convert 5,6-dihydrobenzo[h]anthranilic acid to its isatoic anhydride using triphosgene in dichloromethane.
-
Amine Incorporation : React the anhydride with aqueous ammonia or a primary amine to form 4-amino-3,4-dihydroquinazoline.
-
Chlorination : Use POCl₃ or PCl₅ to substitute the 2-oxo group with chlorine .
Key Reaction :
Optimization : Microwave irradiation reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C) .
Multi-Step Synthesis via Nitration and Reduction
Adapting the patent methodology for 2-chloro-4-amino-6,7-dimethoxyquinazoline , the dihydrobenzo analog can be synthesized as follows:
-
Nitration : Treat 5,6-dihydrobenzo[h]veratrole with nitric acid at −10°C to introduce a nitro group.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Urea Formation : React with cyanamide and triphosgene to form a cyano urea intermediate.
-
Cyclization and Chlorination : Use PCl₅ and POCl₃ to cyclize the urea and introduce chlorine simultaneously.
Critical Parameters :
-
Nitration Temperature : Below 0°C prevents over-nitration.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Niementowski Adaptation | POCl₃, Formamide | 130°C, 6h | 60–70% | Simple, one-pot |
| Isatoic Anhydride Route | Triphosgene, NH₃ | 80°C, MW-assisted | 75% | High functional group tolerance |
| Patent-Based Synthesis | PCl₅, POCl₃, Cyanamide | −10°C to 90°C | 70% | Scalable, industrial applicability |
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring chlorine incorporation at position 2 requires careful control of electrophilic substitution conditions .
-
Ring Saturation : Hydrogenation steps must avoid over-reduction of the dihydrobenzo ring; use of partial H₂ pressure (1–2 atm) is critical.
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
-
Replacement with amines : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMSO) using cesium carbonate (Cs₂CO₃) as a base yields 2-amino derivatives .
-
Hydrazine substitution : Treatment with hydrazine generates 2-hydrazinyl derivatives, which are intermediates for further functionalization .
Table 1: Example SNAr reaction conditions
| Nucleophile | Base | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|---|
| Benzamide | Cs₂CO₃ | DMSO | 135°C | 70% | 2-Phenylquinazolin-4-one |
| NH₃ | KOH | DMSO | 120°C | 45% | 2-Aminoquinazoline |
Condensation Reactions
The 4-amino group participates in condensation with carbonyl-containing reagents:
-
Oxime formation : Reacts with hydroxylamine to form stable oxime derivatives (e.g., 4-(hydroxyimino)-2-chloro-5,6-dihydrobenzo[h]quinazoline).
-
Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked derivatives, often catalyzed by acetic acid .
Key observation : Electron-withdrawing substituents on the aldehyde enhance reaction rates due to increased electrophilicity of the carbonyl carbon .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Quinazolinone formation : Heating with formamide or acetic anhydride induces cyclization to 4-oxoquinazoline derivatives via Niementowski’s synthesis .
-
High-pressure cyclocondensation : Reacts with 3-oxo-2-arylhydrazonopropanals under high-pressure conditions (165°C) to yield fused polycyclic systems (e.g., dihydrobenzoquinolines) .
Electrophilic Reactivity
While electrophilic substitution is limited, nitration with fuming HNO₃ in H₂SO₄ selectively targets the 6-position of the quinazoline ring .
Comparative Reactivity
Table 2: Reactivity trends of functional groups
Mechanistic Insights
-
SNAr mechanism : The electron-withdrawing quinazoline ring polarizes the C-Cl bond, facilitating nucleophilic attack. Base deprotonates the intermediate Meisenheimer complex, restoring aromaticity .
-
Cyclocondensation : Proceeds via enolization of ketones (e.g., tetralone), followed by nucleophilic addition to the arylhydrazonal moiety and subsequent dehydration .
Scientific Research Applications
2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine is a heterocyclic compound with a fused benzene and quinazoline ring that has a chlorine atom at the 2-position and an amine group at the 4-position of the quinazoline moiety. It has a molecular formula of C₉H₈ClN₃. Due to its potential biological activities and applications in medicinal chemistry, this compound is of interest.
Applications
this compound has potential applications in pharmaceuticals as a building block for synthesizing various compounds.
The chemical reactivity of this compound can be attributed to its functional groups. It can undergo various reactions typical of amines and halogenated compounds, including reactions involving hydroxylamine that can yield oxime derivatives from the amine functionality. Studies on the interactions of this compound with biological targets are essential for understanding its potential therapeutic effects. Interaction studies typically involve binding assays, enzyme inhibition assays, and cell-based assays. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are compared based on structural features, synthesis routes, physicochemical properties, and biological activities.
Structural Comparison
Key Observations :
Key Observations :
- Microwave-assisted Suzuki coupling (e.g., ) offers higher efficiency for introducing aryl groups compared to traditional nucleophilic substitution .
- Chlorine at position 2 facilitates nucleophilic displacement reactions, as seen in .
Physicochemical Properties
- Solubility : The 8-methoxy and 5,5-dimethyl groups in increase hydrophobicity (logP ~2.5) compared to the target compound.
- Chromatographic Behavior : Quinazoline derivatives with bulky substituents (e.g., benzo[d][1,3]dioxolyl in ) require RP-HPLC with acetonitrile gradients for purification .
- Stability : Dihydroquinazolines (e.g., ) are prone to oxidation, whereas fully aromatic systems (e.g., ) exhibit greater stability.
Biological Activity
2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHClN
- Molecular Weight : 216.67 g/mol
- Structure : The compound features a chloro group at the 2-position and an amine group at the 4-position of the quinazoline ring system.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Thymidylate Synthase : Compounds in the benzoquinazoline class can inhibit thymidylate synthases, thereby disrupting DNA replication and transcription which is crucial in cancer cell proliferation .
- Antibacterial Activity : Some derivatives have shown potential as inhibitors of bacterial virulence factors. For instance, modifications to the structure have enhanced potency against biofilm formation in Staphylococcus aureus .
- Anti-inflammatory Effects : Research indicates that certain substituted analogs exhibit antiplatelet and anti-inflammatory activities comparable to established anti-inflammatory drugs like indomethacin .
Biological Activities
The compound exhibits a wide range of biological activities, which can be summarized as follows:
Anticancer Activity
A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer). The results indicated significant cytotoxicity with IC50 values ranging from 6.31 μM to higher concentrations depending on the specific derivative tested .
Antibacterial Efficacy
In another study focused on bacterial infections, a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs were synthesized and assessed for their ability to inhibit streptokinase expression in Group A Streptococcus. This resulted in a more than 35-fold increase in potency compared to earlier compounds, showcasing their potential as novel antibacterial agents .
Anti-inflammatory Properties
Research involving substituted 5,6-dihydrobenzo[h]quinazolines demonstrated that certain compounds exhibited potent antiplatelet activity similar to acetylsalicylic acid (ASA), suggesting their use in treating inflammatory conditions .
Q & A
Q. How should researchers address contradictory bioactivity data in cytotoxicity assays for quinazoline derivatives?
- Methodology : Validate assay conditions by: (i) Repeating experiments with standardized cell lines (e.g., HepG2 for hepatotoxicity) and controls. (ii) Monitoring compound stability in DMSO/medium via LCMS to rule out degradation. (iii) Cross-referencing with structural analogs (e.g., Gefitinib derivatives) to identify scaffold-specific trends .
Q. What strategies mitigate low yields in cross-coupling reactions involving halogenated quinazolines?
- Methodology : Optimize catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) and reaction solvents (DMF or THF). Pre-activate boronic acids with NaCO to enhance coupling efficiency. Microwave-assisted synthesis (e.g., Biotage Initiator®) reduces side reactions and improves yields (e.g., from 35% to 58% in Suzuki couplings) .
Q. How can hydrogen bonding and crystal packing of this compound derivatives be analyzed to predict solubility?
- Methodology : Single-crystal X-ray diffraction (e.g., CCDC deposition) reveals intermolecular interactions (e.g., N–H⋯O bonds with perchlorate counterions). Solubility is predicted using Hansen solubility parameters and correlated with LogP values (e.g., >3.0 indicates poor aqueous solubility) .
Notes
- For bioactivity assays, prioritize peer-reviewed protocols (e.g., J. Org. Chem., Acta Cryst.) .
- Computational tools (e.g., Gaussian for DFT) aid in rationalizing substituent effects on electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
